molecular formula C16H14N2O2S B228548 5-Anilino-3-benzyl-1,3-thiazolidine-2,4-dione

5-Anilino-3-benzyl-1,3-thiazolidine-2,4-dione

Cat. No. B228548
M. Wt: 298.4 g/mol
InChI Key: XLGIOJUCHRQLNL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Anilino-3-benzyl-1,3-thiazolidine-2,4-dione (ABTD) is a thiazolidinedione derivative that has been extensively studied for its potential applications in various scientific fields. ABTD is a heterocyclic compound that contains a thiazolidine ring and a benzene ring with an anilino group attached to it. The unique chemical structure of ABTD makes it an interesting molecule for scientific research.

Mechanism of Action

The mechanism of action of 5-Anilino-3-benzyl-1,3-thiazolidine-2,4-dione is not fully understood. However, it has been suggested that 5-Anilino-3-benzyl-1,3-thiazolidine-2,4-dione exerts its therapeutic effects by inhibiting the activity of certain enzymes and signaling pathways that are involved in various physiological processes.
Biochemical and Physiological Effects:
5-Anilino-3-benzyl-1,3-thiazolidine-2,4-dione has been shown to exhibit various biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), which are involved in the inflammation process. 5-Anilino-3-benzyl-1,3-thiazolidine-2,4-dione has also been found to exhibit antioxidant properties by scavenging free radicals and reducing oxidative stress. In addition, 5-Anilino-3-benzyl-1,3-thiazolidine-2,4-dione has been shown to inhibit the growth of cancer cells and induce apoptosis.

Advantages and Limitations for Lab Experiments

5-Anilino-3-benzyl-1,3-thiazolidine-2,4-dione has several advantages for lab experiments. It is a stable and easily synthesized compound that can be obtained in high yield. 5-Anilino-3-benzyl-1,3-thiazolidine-2,4-dione also exhibits a wide range of biological activities, making it a versatile molecule for scientific research. However, 5-Anilino-3-benzyl-1,3-thiazolidine-2,4-dione has some limitations for lab experiments, such as its low solubility in water and its potential toxicity at high concentrations.

Future Directions

There are several future directions for research on 5-Anilino-3-benzyl-1,3-thiazolidine-2,4-dione. One potential area of research is the development of 5-Anilino-3-benzyl-1,3-thiazolidine-2,4-dione-based therapeutics for the treatment of various diseases. Another future direction is the investigation of the mechanism of action of 5-Anilino-3-benzyl-1,3-thiazolidine-2,4-dione and its potential targets in various physiological processes. Additionally, the synthesis of novel 5-Anilino-3-benzyl-1,3-thiazolidine-2,4-dione derivatives with enhanced biological activities is an area of interest for future research.

Synthesis Methods

The synthesis of 5-Anilino-3-benzyl-1,3-thiazolidine-2,4-dione can be achieved through various methods. One of the most commonly used methods is the reaction of aniline with 3-benzyl-2,4-thiazolidinedione in the presence of a catalyst such as acetic anhydride. The reaction yields 5-Anilino-3-benzyl-1,3-thiazolidine-2,4-dione as a white crystalline solid with a high yield.

Scientific Research Applications

5-Anilino-3-benzyl-1,3-thiazolidine-2,4-dione has been extensively studied for its potential applications in various scientific fields. It has been found to exhibit anti-inflammatory, antioxidant, and anti-cancer properties. 5-Anilino-3-benzyl-1,3-thiazolidine-2,4-dione has also been studied for its potential use as a therapeutic agent in the treatment of diabetes, cardiovascular diseases, and neurodegenerative disorders.

properties

Molecular Formula

C16H14N2O2S

Molecular Weight

298.4 g/mol

IUPAC Name

5-anilino-3-benzyl-1,3-thiazolidine-2,4-dione

InChI

InChI=1S/C16H14N2O2S/c19-15-14(17-13-9-5-2-6-10-13)21-16(20)18(15)11-12-7-3-1-4-8-12/h1-10,14,17H,11H2

InChI Key

XLGIOJUCHRQLNL-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CN2C(=O)C(SC2=O)NC3=CC=CC=C3

Canonical SMILES

C1=CC=C(C=C1)CN2C(=O)C(SC2=O)NC3=CC=CC=C3

Origin of Product

United States

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